molecular formula C24H23N5O B12136337 7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol

7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol

Cat. No.: B12136337
M. Wt: 397.5 g/mol
InChI Key: OZSANKKZTCLFJI-UHFFFAOYSA-N
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Description

7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol is a quinoline derivative featuring a hybrid structure with dual pyridyl groups linked via a piperazine-methyl scaffold at the 7-position of the quinolin-8-ol core. This compound belongs to a broader class of piperazine-substituted quinolines, which are of significant interest in medicinal chemistry due to their diverse pharmacological profiles, including neuroprotection, enzyme inhibition, and antimalarial activity .

Properties

Molecular Formula

C24H23N5O

Molecular Weight

397.5 g/mol

IUPAC Name

7-[pyridin-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol

InChI

InChI=1S/C24H23N5O/c30-24-19(10-9-18-6-5-13-27-22(18)24)23(20-7-1-3-11-25-20)29-16-14-28(15-17-29)21-8-2-4-12-26-21/h1-13,23,30H,14-17H2

InChI Key

OZSANKKZTCLFJI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(C3=C(C4=C(C=CC=N4)C=C3)O)C5=CC=CC=N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in a controlled environment to ensure consistent quality and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with proteins or nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Pharmacological Profiles

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Substituents (Position 7) Molecular Formula Molecular Weight Key Biological Activity Reference Evidence
7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol (Target) 2-Pyridyl, 4-(2-pyridyl)piperazinyl C₂₄H₂₂N₄O 382.47* Presumed dopamine agonism, iron chelation [3, 4]
7-{(6-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol 6-Methylpyridin-2-yl, pyridin-2-yl C₂₁H₁₈N₄O 342.4 LogP = 3.6; Moderate lipophilicity [9]
7-[(4-Methylpiperazin-1-yl)(2-thienyl)methyl]quinolin-8-ol 4-Methylpiperazinyl, thiophen-2-yl C₁₉H₂₁N₃OS 339.46 Unspecified antimicrobial activity [5]
7-[(4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl]quinolin-8-ol 4-Fluorophenyl, 4-methylpiperazinyl C₂₁H₂₁FN₃O 350.42 Potential CNS targeting [6]
7-[(4-Methyl-2-pyridyl)amino][4-(trifluoromethyl)phenyl]methyl-8-quinolinol 4-Methylpyridin-2-yl, 4-(trifluoromethyl)phenyl C₂₃H₁₈F₃N₃O 409.41 PDIA1 inhibition [1]
4-(4-(2-((5-Hydroxy-1,2,3,4-THN-2-yl)(propyl)amino)ethyl)piperazinyl)quinolin-8-ol Piperazinyl, propylamino-THN group C₂₇H₃₄N₄O₂ 470.59 Dopamine D2/D3 agonism, iron chelation [3, 4]

*Molecular weight calculated based on structural formula.

Key Observations:

Substituent Effects on Lipophilicity :

  • The 6-methylpyridin-2-yl analogue (logP = 3.6) exhibits higher lipophilicity than the fluorophenyl derivative (logP ~3.0 estimated), suggesting better membrane permeability .
  • The trifluoromethylphenyl analogue () has enhanced metabolic stability due to fluorine’s electron-withdrawing effects .

Biological Activity :

  • The target compound’s dual pyridyl-piperazine structure may synergize dopamine receptor binding, as seen in analogues like the D2/D3 agonist from .
  • PDIA1 inhibition in highlights the role of trifluoromethyl groups in enzyme targeting, a feature absent in the target compound .

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